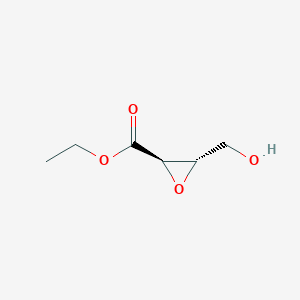
Ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is an organic compound with the molecular formula C6H10O4. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a carboxylic acid ester group and a hydroxymethyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) typically involves the reaction of ethyl oxirane-2-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This can lead to the formation of covalent bonds and the modification of biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiranecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, ethyl ester: This compound has a similar structure but with an additional methyl group.
Ethyl oxirane-2-carboxylate: This compound lacks the hydroxymethyl group.
Uniqueness
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is unique due to the presence of both the hydroxymethyl and ester groups, which provide distinct reactivity and functionality. This makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
117069-18-8 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
Clé InChI |
JSWMMEAMKHHEDN-CRCLSJGQSA-N |
SMILES |
CCOC(=O)C1C(O1)CO |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H](O1)CO |
SMILES canonique |
CCOC(=O)C1C(O1)CO |
Synonymes |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















